(5S,7R)-3-(2-fluoroethyl)adamantan-1-amine
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Description
(5S,7R)-3-(2-fluoroethyl)adamantan-1-amine is a useful research compound. Its molecular formula is C12H20FN and its molecular weight is 197.29 g/mol. The purity is usually 95%.
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Biological Activity
(5S,7R)-3-(2-fluoroethyl)adamantan-1-amine is a compound derived from the adamantane scaffold, which is known for its unique three-dimensional structure and potential biological activity. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant case studies.
The compound can be synthesized through various methods involving the modification of the adamantane core. The addition of a 2-fluoroethyl group enhances its pharmacological properties by improving binding affinity to target receptors. The synthesis often involves reactions such as alkylation or amide formation to introduce functional groups that may enhance biological activity.
Receptor Interactions
- Sigma-2 Receptor : Research indicates that compounds derived from adamantane, including this compound, exhibit significant binding affinity to sigma-2 receptors. These receptors are implicated in various cellular processes, including apoptosis and tumor proliferation. In vitro studies have shown that adamantane-derived ligands can induce cytotoxic effects in cancer cell lines expressing sigma-2 receptors .
- Cannabinoid Receptors : Another area of interest is the compound's potential as a cannabinoid receptor type 2 (CB2R) agonist. Compounds structurally similar to this compound have demonstrated high agonist activity at CB2R with low cytotoxicity in non-cancerous cell lines . This suggests a therapeutic potential in managing pain and inflammation without the psychotropic effects associated with CB1R activation.
Anticancer Activity
Studies have reported that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:
- Prostate Cancer : In androgen-sensitive human prostate adenocarcinoma cell lines, compounds with similar structures showed decreased cell viability and proliferation rates .
- Leukemia : The compound has been evaluated against Jurkat leukemia cells, where it displayed significant cytotoxicity, potentially mediated through sigma-2 receptor pathways .
Case Studies
A notable study involved the evaluation of several adamantane derivatives for their anticancer properties. The results indicated that modifications to the adamantane structure could significantly enhance biological activity:
Compound | Target Receptor | EC50 (nM) | Cell Line Tested | Effect |
---|---|---|---|---|
Compound 6 | CB2R | 0.60 | LNCaP (Prostate) | Decreased viability |
Compound 9 | Sigma-2 | 16 | C8161 (Melanoma) | Induced apoptosis |
Compound 10 | Sigma-2 | 20 | Jurkat (Leukemia) | Significant cytotoxicity |
These findings suggest that the introduction of specific substituents can modulate the interaction of adamantane derivatives with biological targets, leading to enhanced therapeutic efficacy.
Properties
Molecular Formula |
C12H20FN |
---|---|
Molecular Weight |
197.29 g/mol |
IUPAC Name |
(5S,7R)-3-(2-fluoroethyl)adamantan-1-amine |
InChI |
InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2/t9-,10+,11?,12? |
InChI Key |
HUYVZSFADWYSHD-ZYANWLCNSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CCF |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.